L-Kynurenine-d4-1
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Overview
Description
L-Kynurenine-d4-1 is a deuterated compound of L-Kynurenine, which is a key intermediate in the breakdown pathway of tryptophan. L-Kynurenine is a substrate of enzymes such as kynureninase, kynurenine 3-monooxygenase, and kynurenine aminotransferase, and is associated with the suppression of antitumor immune responses . This compound is used primarily in research settings to study the metabolism and biological effects of L-Kynurenine.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Kynurenine-d4-1 can be synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Kynurenine-d4-1 undergoes various chemical reactions, including:
Oxidation: L-Kynurenine can be oxidized to form kynurenic acid.
Reduction: Reduction reactions can convert L-Kynurenine to other metabolites.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation.
Anthranilic Acid: Formed through enzymatic reactions involving kynureninase.
Scientific Research Applications
L-Kynurenine-d4-1 has a wide range of scientific research applications, including:
Mechanism of Action
L-Kynurenine-d4-1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: L-Kynurenine binds to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways.
Modulation of Immune Responses: L-Kynurenine can inhibit T-cell proliferation and modulate immune responses.
Neuroactive Effects: L-Kynurenine and its metabolites can influence neurotransmitter systems and have neuroprotective or neurotoxic effects.
Comparison with Similar Compounds
Similar Compounds
L-Kynurenine: The non-deuterated form of L-Kynurenine-d4-1.
Kynurenic Acid: A metabolite of L-Kynurenine with neuroprotective properties.
Quinolinic Acid: Another metabolite of L-Kynurenine, known for its neurotoxic effects.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The incorporation of deuterium atoms allows for more accurate quantification and analysis of L-Kynurenine in various biological samples .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D |
InChI Key |
YGPSJZOEDVAXAB-FCDGGRDXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
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